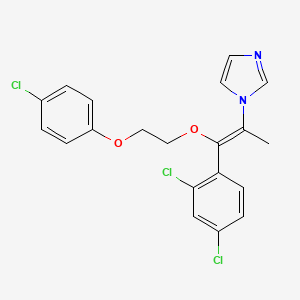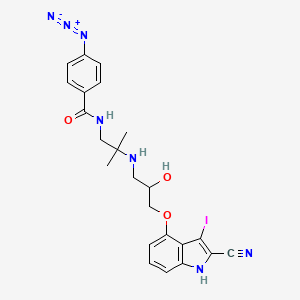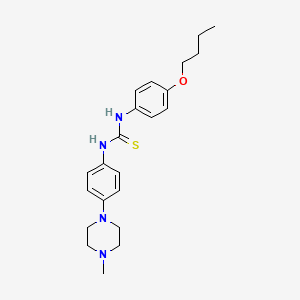
Triethanolammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolammonium is an organic cation obtained by protonation of the tertiary amino group of triethanolamine. It has a role as a buffer. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a triethanolamine.
科学的研究の応用
Protic Ionic Liquids and Molten Salts Synthesis : Triethanolammonium-based salts have been synthesized and characterized, with a focus on their properties as protic ionic liquids (PILs) and molten salts. These substances exhibit notable thermal behavior and electrical conductivity, which are influenced by the temperature and the type of acids used for synthesis (Gruzdev et al., 2018).
Biologically Active Carboxylic Acids Salts : Research has been conducted on the synthesis of triethanolammonium salts of various biologically active carboxylic acids. These salts, known as protatranes, have been synthesized with high yields and characterized using spectroscopic methods (Kondratenko et al., 2015).
Ionic Liquids in Photocatalysis : Triethanolamine has been identified as a key component in photocatalytic cofactor regeneration. It acts as a precursor for reducing agents and maintains the solution's alkalinity, playing a crucial role in the photoregeneration of cofactor molecules like NADH (Kinastowska et al., 2019).
Green Chemistry in Synthesis : Triethanolammonium acetate has been used as a green ionic liquid in the synthesis of complex organic compounds. This approach offers mild reaction conditions and high yields, showcasing its potential in environmentally friendly synthetic processes (Khazaei et al., 2017).
Corrosion Inhibition in Concrete Pore Solution : The effectiveness of triethanolammonium dodecylbenzene sulfonate as a corrosion inhibitor for carbon steel in concrete pore solution has been explored. This research highlights its potential in protecting steel structures within concrete from corrosion (Zhao et al., 2019).
Application in Ultrasound-Assisted Extraction : Triethanolammonium salts have been applied in the extraction of antioxidants from plant materials using ultrasound-assisted methods. This innovative approach enhances the extraction efficiency and yield of valuable compounds from plants (Roman et al., 2021).
特性
分子式 |
C6H16NO3+ |
|---|---|
分子量 |
150.2 g/mol |
IUPAC名 |
tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1 |
InChIキー |
GSEJCLTVZPLZKY-UHFFFAOYSA-O |
SMILES |
C(CO)[NH+](CCO)CCO |
正規SMILES |
C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)

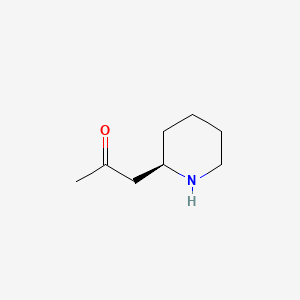

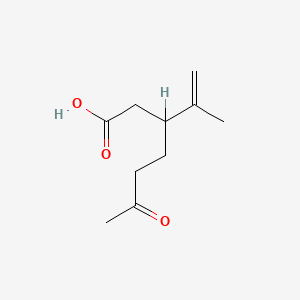
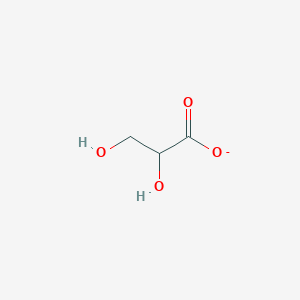
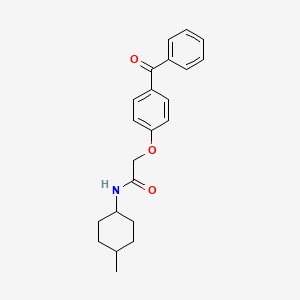
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)


